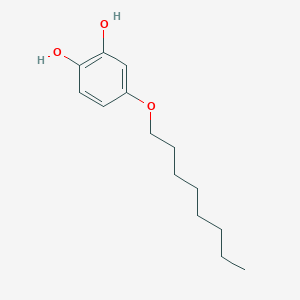
1,2-Benzenediol, 4-(octyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 4-(octyloxy)-:
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Benzenediol, 4-(octyloxy)- can be synthesized through several methods. One common approach involves the alkylation of catechol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the octyl group.
Industrial Production Methods: Industrial production of 1,2-benzenediol, 4-(octyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 1,2-Benzenediol, 4-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted benzenediols.
科学的研究の応用
1,2-Benzenediol, 4-(octyloxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
作用機序
The mechanism of action of 1,2-benzenediol, 4-(octyloxy)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the octyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological activities, such as enzyme inhibition and free radical scavenging.
類似化合物との比較
Catechol (1,2-benzenediol): The parent compound with two hydroxyl groups.
Resorcinol (1,3-benzenediol): An isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-benzenediol): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness: 1,2-Benzenediol, 4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and alters its reactivity compared to its parent compound, catechol. The octyloxy group also influences the compound’s biological activity, making it a valuable molecule for various applications.
特性
CAS番号 |
59263-61-5 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
4-octoxybenzene-1,2-diol |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-10-17-12-8-9-13(15)14(16)11-12/h8-9,11,15-16H,2-7,10H2,1H3 |
InChIキー |
GTOXJGIRDYCBMG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


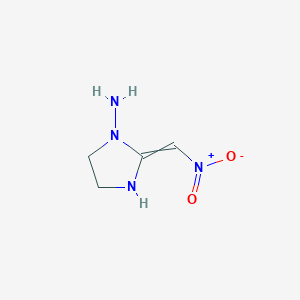

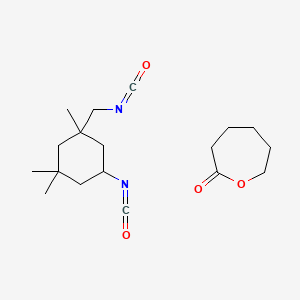
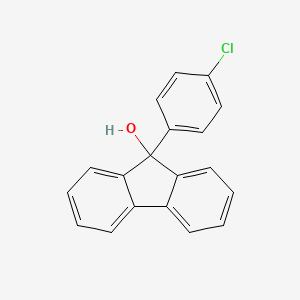
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

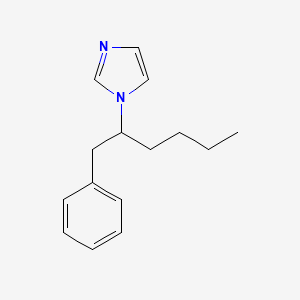
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

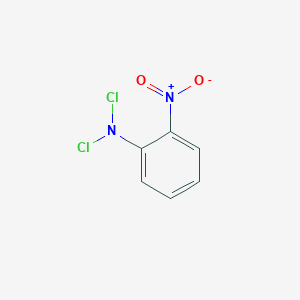
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
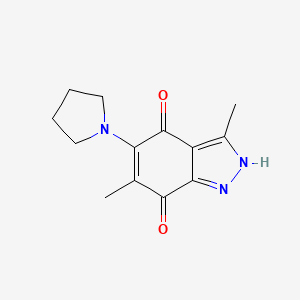
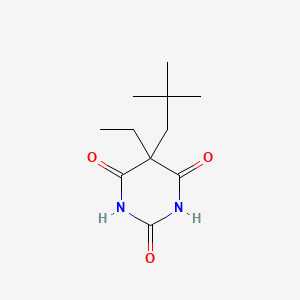
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)
